molecular formula C8H9BrS B8779021 1-(bromomethyl)-2-(methylsulfanyl)benzene

1-(bromomethyl)-2-(methylsulfanyl)benzene

Cat. No.: B8779021
M. Wt: 217.13 g/mol
InChI Key: OCOXEVJIMAZQPP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9BrS It is a derivative of benzene, where a bromomethyl group and a methylsulfanyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(methylsulfanyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Scientific Research Applications

1-(Bromomethyl)-2-(methylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-2-(methylsulfanyl)benzene involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the methylsulfanyl group can be oxidized to form sulfoxides or sulfones. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-4-(methylsulfanyl)benzene
  • 1-(Bromomethyl)-2-(methylsulfinyl)benzene
  • 1-(Bromomethyl)-2-(methylsulfonyl)benzene

Uniqueness

1-(Bromomethyl)-2-(methylsulfanyl)benzene is unique due to the presence of both a bromomethyl group and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

1-(bromomethyl)-2-methylsulfanylbenzene

InChI

InChI=1S/C8H9BrS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3

InChI Key

OCOXEVJIMAZQPP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 400 mg (2.59 mmol) of 2-methylthio-benzylalcohol in 8 mL of methanol was added 1.42 g (3.37 mmol) of triphenylphosphine dibromide and stirred at room temperature for 18 h. The mixture was concentrated and purified by silica gel flash chromatography, eluting with 2% ethyl acetate/hexane to give 289 mg of the title compound. NMR (CDCl3): δ 2.50 (s, 3H), 4.63 (s, 2H), 7.13 (m, 1H), 7.27 (m, 2H), 7.34 (d, 1).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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